molecular formula C18H15NO4 B2785955 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923164-48-1

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2785955
CAS No.: 923164-48-1
M. Wt: 309.321
InChI Key: LBIGXECDDWLJFD-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a chromenone derivative featuring a 4-oxo-4H-chromen core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with an acetamide moiety. Chromenones (benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The acetamide group at position 6 and the 2-methoxyphenyl substitution at position 2 likely influence its electronic and steric properties, which can modulate biological activity and solubility .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(20)19-12-7-8-17-14(9-12)15(21)10-18(23-17)13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGXECDDWLJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the chromen-4-one core. This intermediate is then reacted with acetic anhydride and a suitable catalyst to introduce the acetamide group. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest in medicinal chemistry:

  • Antioxidant Activity : The chromenone structure has been associated with antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that derivatives of chromenone can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies suggest that N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide may inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in the progression of certain cancers, including triple-negative breast cancer .

Case Study 1: Anticancer Activity

A study conducted on various chromenone derivatives demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the inhibition of EGFR signaling pathways. The IC50 values indicated a potent anticancer effect compared to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Properties

In vitro experiments using macrophage cell lines showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substitution Patterns in Chromenone Acetamides

The following table highlights key structural differences between the target compound and related chromenone-based acetamides:

Compound Name Chromenone Substitution Acetamide Position Key Substituents Biological Activity (Reported) Reference
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide 2-(2-methoxyphenyl), 6-acetamide 6 2-methoxyphenyl Not specified in evidence N/A
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 6-Cl, 4-methyl, 7-oxy linker 7 (via oxygen) Cl, CH₃, 3,5-dimethylphenyl Not specified
(6-Substituted 4-oxo-4H-chromen-3-yl) methyl N-substituted aminoacetates Variable at 6, aminoacetate at 3 3 Aminoacetate esters Anticancer (MTT assay)

Key Observations :

  • Position of Acetamide: The target compound’s acetamide is directly attached at position 6, whereas ’s analog uses an oxygen linker at position 6. Direct attachment may enhance electronic conjugation with the chromenone core .
  • Substituent Effects : The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with chlorine and methyl groups in ’s compound, which could enhance lipophilicity .

Comparison with Broader Acetamide Derivatives

Functional Group Modifications

Acetamide derivatives with aromatic or heterocyclic cores exhibit varied pharmacological profiles. Selected examples include:

Compound Name Core Structure Substituents Activity (Reported) Reference
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline Quinazoline sulfonyl, 4-methoxyphenyl Anticancer (HCT-1, MCF-7 cells)
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-...-yl)-N-(2-methoxyphenyl)acetamide Tricyclic heterocycle Tricyclic core, 2-methoxyphenyl Not specified
N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-thioether Triazole, pyridinyl, methoxyphenyl Not specified

Key Observations :

  • Methoxy Phenyl Groups : The 2-methoxyphenyl group in the target compound and analogs may enhance binding to aromatic receptors or enzymes due to π-π stacking .
  • Heterocyclic Cores: Quinazoline () and triazole () cores demonstrate that acetamide bioactivity is influenced by the scaffold’s electronic properties. Chromenones, with their planar structure, may offer distinct pharmacokinetic advantages .

Crystallography and Software

  • Programs like SHELXL () and Mercury () are critical for resolving chromenone-acetamide crystal structures, aiding in understanding intermolecular interactions and packing .

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic compound belonging to the chromenone family, characterized by its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO3. The compound features a chromenone core linked to an acetamide group and a methoxyphenyl substituent, which contributes to its diverse biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory pathways, potentially reducing inflammation in various biological systems.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell growth by interfering with cellular signaling pathways involved in proliferation and survival.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound is known to interact with specific enzymes, blocking their catalytic activity. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective in reducing oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionAChE and BuChE inhibition with IC50 values in the low micromolar range

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity against these cells .
  • Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Q. Advanced

  • Mercury CSD 2.0 : Visualizes intermolecular interactions (e.g., π-π stacking between chromenone rings) and compares packing motifs with similar compounds .
  • Hirshfeld surface analysis : Quantifies hydrogen-bonding contributions (e.g., N–H···O interactions) to stability .

What in vitro biological assays are suitable for evaluating its pharmacological potential?

Q. Basic

  • Enzyme inhibition : Dose-response assays (IC₅₀ determination) for kinases (e.g., EGFR) or ion channels (e.g., ANO1) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .

Q. Advanced

  • Mechanistic studies :
    • Patch-clamp electrophysiology : Confirms ANO1 inhibition (e.g., 84.98% suppression at 3 mg/ml with Ani9 as a control inhibitor) .
    • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., docking scores ≤ −8.5 kcal/mol suggest strong affinity) .

How can researchers address contradictions in reported biological activity data?

Q. Advanced

  • Dose-response validation : Replicate assays across independent labs with standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify unintended targets .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to discrepancies .

What computational methods predict its reactivity and stability under physiological conditions?

Q. Advanced

  • DFT calculations : Gaussian 09 at B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and nucleophilic/electrophilic sites .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring; pH-dependent hydrolysis of the acetamide group is a major degradation pathway .

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